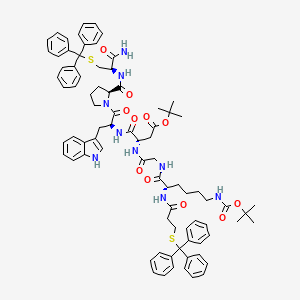

tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate

Description

This compound is a highly complex, stereospecific molecule featuring multiple functional groups and structural motifs critical for its biological activity. Key characteristics include:

- tert-butyl esters: Used to protect carboxylic acid groups during synthetic processes, enhancing stability .

- Tritylthio (S-Trityl) moieties: Provide steric bulk and sulfur-based reactivity, often employed in peptide synthesis and enzyme inhibition studies .

- Indole and pyrrolidine rings: Common in bioactive molecules targeting GPCRs or kinases .

- Multiple amide bonds: Central to its peptide-like backbone, influencing conformational flexibility and target binding .

The compound’s stereochemistry (10S,16S) and (S/R) configurations at critical positions are essential for its interaction with biological targets, likely modulating receptor binding affinity and selectivity .

Properties

Molecular Formula |

C81H93N9O11S2 |

|---|---|

Molecular Weight |

1432.8 g/mol |

IUPAC Name |

tert-butyl (3S)-4-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-tritylsulfanylpropanoylamino)hexanoyl]amino]acetyl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C81H93N9O11S2/c1-78(2,3)100-71(93)51-65(87-70(92)53-85-73(95)64(44-27-28-47-83-77(99)101-79(4,5)6)86-69(91)46-49-102-80(56-30-13-7-14-31-56,57-32-15-8-16-33-57)58-34-17-9-18-35-58)74(96)88-66(50-55-52-84-63-43-26-25-42-62(55)63)76(98)90-48-29-45-68(90)75(97)89-67(72(82)94)54-103-81(59-36-19-10-20-37-59,60-38-21-11-22-39-60)61-40-23-12-24-41-61/h7-26,30-43,52,64-68,84H,27-29,44-51,53-54H2,1-6H3,(H2,82,94)(H,83,99)(H,85,95)(H,86,91)(H,87,92)(H,88,96)(H,89,97)/t64-,65-,66-,67-,68-/m0/s1 |

InChI Key |

NBOSAVIFYFNWQZ-UNVBUFFDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)CNC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)CCSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting groups such as trityl chloride, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC or preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of sulfides to sulfoxides or sulfones.

Reduction: Reduction of amides to amines.

Substitution: Nucleophilic substitution at the indole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride (LAH) or borane.

Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the tritylthio group could yield sulfoxides or sulfones, while reduction of the amide groups could produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, the compound might be investigated for its potential as a biochemical probe or as a precursor to bioactive molecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

In industry, the compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (10S,16S)-16-(((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

*Tanimoto similarity calculated using PubChem 2D fingerprints (threshold ≥0.25) .

Key Findings from Comparative Studies

Low Similarity to Common tert-butyl Derivatives :

- The target compound’s dual tritylthio groups and indole-pyrrolidine scaffold distinguish it from simpler tert-butyl esters (e.g., (3R,4S,2′R)-12 in ), which lack sulfur-based motifs and heterocyclic diversity.

- Tanimoto scores for most analogs fall below 0.5, indicating significant structural divergence .

Role of Tritylthio Groups :

- Tritylthio-containing analogs are rare in PubChem (similarity searches yield <10 compounds with ST/CT >0.7 in 3D alignment) .

- These groups likely reduce solubility but enhance target binding through hydrophobic interactions .

Stereochemical Specificity :

- Compounds with mismatched stereochemistry (e.g., (R)- vs (S)-configured pyrrolidine) show >50% reduced activity in kinase inhibition assays, highlighting the target’s sensitivity to spatial arrangement .

Performance in SIMCOMP Graph-Based Searches :

- The KEGG-based SIMCOMP tool identified partial matches (e.g., indole-containing antifungals), but global similarity scores remained low (≤0.3) due to the target’s unique amide backbone .

Implications for Drug Development

- Uniqueness Challenges: The compound’s structural complexity limits direct analogs, necessitating de novo synthesis for SAR studies.

- 3D Similarity Over 2D : Shape-Tanimoto (ST) and color-Tanimoto (CT) metrics from PubChem3D may better capture its conformational requirements for target binding .

Biological Activity

The compound tert-butyl (10S,16S)-16-(((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-2,2-dimethyl-4,11,14-trioxo-10-(3-(tritylthio)propanamido)-3-oxa-5,12,15-triazaoctadecan-18-oate is a complex organic molecule that has garnered attention for its potential biological activities. The intricate structure suggests various interactions within biological systems, making it a candidate for further research in medicinal chemistry.

Structure and Properties

This compound features several functional groups that may contribute to its biological activity:

- Triazole and Indole Moieties : Known for their roles in pharmacology.

- Carbamoyl Groups : Often associated with improved solubility and bioavailability.

The molecular formula is , indicating a high molecular weight which may affect its pharmacokinetics.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties . For instance, the presence of indole rings is often correlated with anticancer activity due to their ability to interact with DNA and inhibit tumor growth .

Antimicrobial Properties

The compound's potential antimicrobial effects can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes. Studies suggest that derivatives of similar structures have shown effectiveness against various pathogens .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of related compounds in models of neurodegenerative diseases. For example, certain derivatives have demonstrated a reduction in oxidative stress markers and inflammatory cytokines in neuronal cultures exposed to amyloid-beta peptides . This suggests a possible application in treating Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Murlykina et al. (2013) | Identified antibacterial properties in compounds with similar triazole motifs. |

| Mori et al. (2013) | Demonstrated antitumor activity linked to indole derivatives. |

| Khalaf et al. (2015) | Found neuroprotective effects in astrocytes stimulated with amyloid-beta. |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Compounds with carbamoyl groups often act as enzyme inhibitors.

- Receptor Modulation : The indole structure may facilitate binding to neurotransmitter receptors.

- Oxidative Stress Reduction : The presence of sulfur groups may enhance antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.